

Evaluating the Off-Target Liabilities of RS102895 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory and immune responses. While its efficacy at CCR2 is well-documented, a thorough understanding of its off-target liabilities is crucial for accurate interpretation of experimental results and for predicting potential side effects in clinical development. This guide provides a comparative evaluation of **RS102895 hydrochloride**'s off-target profile against other known CCR2 antagonists, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Off-Target Liabilities

The following table summarizes the inhibitory activity of **RS102895 hydrochloride** and selected alternative CCR2 antagonists against their primary target and known off-target receptors. It is important to note that these values may not be directly comparable as they may have been determined in different laboratories under varying experimental conditions.

Compound	Primary Target (IC50)	Off-Target 1 (IC50)	Off-Target 2 (IC50)	Off-Target 3 (IC50)
RS102895 hydrochloride	CCR2 (360 nM) [1][2][3]	α 1a-adrenergic receptor (130 nM)[1][2]	α 1d-adrenergic receptor (320 nM)[1][2]	5-HT1a receptor (470 nM)[1][2]
INCB3344	hCCR2 (5.1 nM) [1][4]	>100-fold selectivity over other chemokine receptors[1][2]	-	-
PF-4136309 (INCB8761)	hCCR2 (5.2 nM) [5][6]	hERG (IC50 = 20 μ M)[5]	>30 μ M against major CYP isozymes[5]	-
Cenicriviroc (TAK-652)	CCR2/CCR5 (dual antagonist) [7][8]	-	-	-

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may have been adapted for the specific studies that generated the data.

Radioligand Binding Assays (for α 1a, α 1d, and 5-HT1a receptors)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (K_i) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials and Reagents:

- Receptor Source: Cell membranes from cell lines engineered to express the human $\alpha 1a$, $\alpha 1d$, or 5-HT1a receptor.
- Radioligand: A tritiated ligand specific for the receptor of interest (e.g., [3H]-Prazosin for $\alpha 1$ -adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1a receptors).
- Test Compound: **RS102895 hydrochloride**.
- Non-specific Binding Control: A high concentration of a known ligand for the target receptor.
- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: To measure radioactivity.

Procedure:

- Membrane Preparation: Thawed cell membranes are suspended in the assay buffer.
- Assay Setup: The assay is performed in a 96-well plate.
 - Total Binding: Contains the membrane preparation and the radioligand.
 - Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
 - Competition Binding: Contains the membrane preparation, radioligand, and varying concentrations of the test compound (**RS102895 hydrochloride**).
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Filtration: The contents of each well are rapidly filtered through the glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
- Scintillation Counting: The radioactivity retained on each filter is measured using a scintillation counter.

- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit cell migration in response to a chemoattractant.

Objective: To determine the IC50 of **RS102895 hydrochloride** for the inhibition of CCL2-induced cell migration.

Materials and Reagents:

- **Cells:** A cell line expressing CCR2 (e.g., human monocytic cell line THP-1).
- **Chemoattractant:** Recombinant human CCL2 (MCP-1).[\[9\]](#)
- **Test Compound:** **RS102895 hydrochloride**.
- **Assay Chamber:** Transwell inserts with a porous membrane (e.g., 5 µm pore size) placed in a 24-well plate.
- **Assay Medium:** Serum-free cell culture medium.
- **Detection Reagent:** A stain for visualizing cells (e.g., Calcein AM or DAPI).

Procedure:

- **Cell Preparation:** CCR2-expressing cells are harvested and resuspended in serum-free medium.
- **Assay Setup:**
 - The lower chamber of the 24-well plate is filled with assay medium containing CCL2 and varying concentrations of **RS102895 hydrochloride**. A control well contains only the medium.

- The cell suspension is added to the upper chamber of the Transwell insert.
- Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
- Quantification:
 - Non-migrated cells on the upper surface of the membrane are removed.
 - Migrated cells on the lower surface of the membrane are fixed and stained.
 - The number of migrated cells is quantified by counting under a microscope or by measuring fluorescence with a plate reader.
- Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound, and the IC50 value is determined.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To determine the IC50 of **RS102895 hydrochloride** for the inhibition of MCP-1-stimulated calcium influx.

Materials and Reagents:

- Cells: A cell line expressing CCR2.
- Agonist: Recombinant human MCP-1.
- Test Compound: **RS102895 hydrochloride**.
- Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM).
- Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) containing calcium.

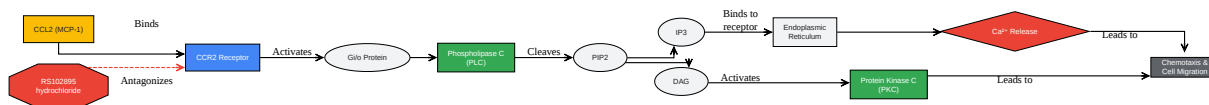
- Fluorometric Imaging Plate Reader (FLIPR) or Flow Cytometer.

Procedure:

- Cell Loading: Cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, calcium-sensitive form.
- Assay Setup: The dye-loaded cells are plated in a 96-well plate and incubated with varying concentrations of **RS102895 hydrochloride**.
- Measurement: The plate is placed in a FLIPR or flow cytometer.
 - A baseline fluorescence reading is taken.
 - MCP-1 is added to the wells to stimulate the cells.
 - The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.
- Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition of the calcium response is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizations

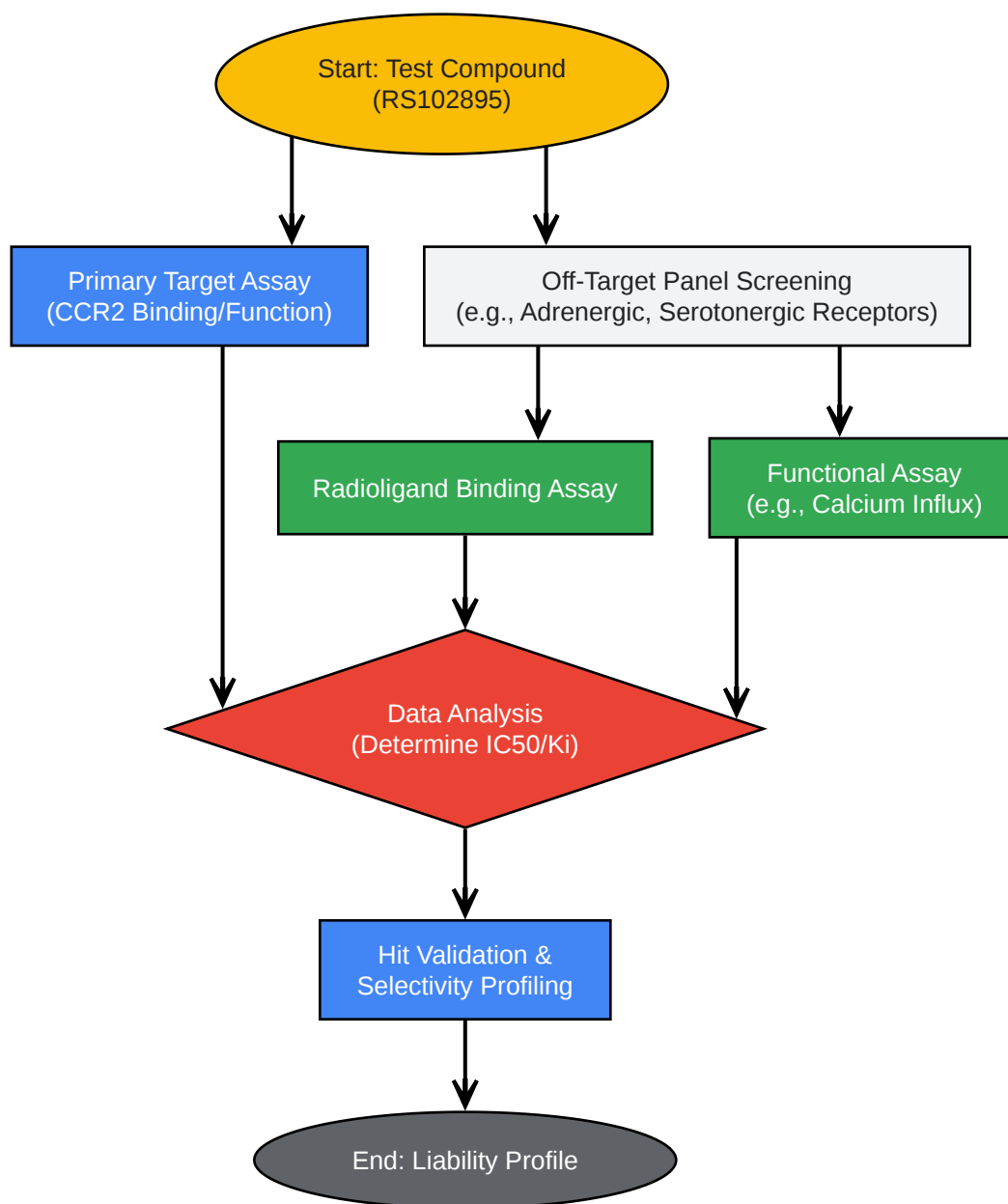
CCR2 Signaling Pathway



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Caption: Simplified CCR2 signaling pathway leading to chemotaxis and its inhibition by RS102895 hydrochloride.

Experimental Workflow for Off-Target Liability Screening



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Caption: General experimental workflow for assessing the off-target liabilities of a compound.

Logical Comparison of Off-Target Profiles

Caption: Logical comparison of the known off-target profiles of RS102895 HCl and alternative CCR2 antagonists.

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